5-(4-Chloro-2-methylphenoxy)pentanoic acid
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Overview
Description
5-(4-Chloro-2-methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H15ClO3 It is a derivative of phenoxyacetic acid and contains a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenoxy)pentanoic acid typically involves the reaction of 4-chloro-2-methylphenol with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Chloro-2-methylphenoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin mimic, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. This compound targets the auxin receptors and interferes with the regulation of gene expression and cell division .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with comparable properties.
Uniqueness
5-(4-Chloro-2-methylphenoxy)pentanoic acid is unique due to its specific structural features, such as the pentanoic acid moiety, which distinguishes it from other phenoxyacetic acid derivatives. This structural difference may contribute to its distinct biological activities and applications .
Properties
CAS No. |
87411-33-4 |
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Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
DJJZWWXYZOGXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCC(=O)O |
Origin of Product |
United States |
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